Bromo-PEG8-t-butyl ester is a specialized chemical compound that belongs to the family of polyethylene glycol derivatives. It is characterized by the presence of a bromide group and a tert-butyl protected carboxyl group. This compound is particularly notable for its hydrophilic nature, which enhances solubility in aqueous environments, making it valuable in various scientific applications, especially in drug delivery systems and bioconjugation techniques. The compound's unique structure allows for specific chemical reactivity, primarily due to the bromide group acting as an excellent leaving group in nucleophilic substitution reactions.
Bromo-PEG8-t-butyl ester can be classified as a polyethylene glycol derivative with specific functional modifications. The compound has a molecular weight of approximately 385.3 g/mol and is identified by the Chemical Abstracts Service number 1623792-00-6. Its formula is represented as C15H29BrO6, indicating the presence of carbon, hydrogen, bromine, and oxygen atoms in its structure .
The synthesis of Bromo-PEG8-t-butyl ester typically involves several key steps:
This multi-step synthetic pathway allows for precise control over the functional groups introduced into the PEG structure, which is crucial for its intended applications in biochemistry and pharmaceuticals .
The molecular structure of Bromo-PEG8-t-butyl ester features:
The structural formula can be represented as follows:
This configuration enables the compound to participate in various chemical reactions while maintaining solubility in biological systems .
Bromo-PEG8-t-butyl ester participates in several key chemical reactions:
These reactions highlight Bromo-PEG8-t-butyl ester's versatility in synthetic chemistry and its utility in creating complex bioconjugates for therapeutic applications .
The mechanism of action for Bromo-PEG8-t-butyl ester primarily revolves around its role as a linker in drug delivery systems. Upon administration:
This mechanism underscores its significance in developing advanced drug delivery systems that require controlled release profiles .
Bromo-PEG8-t-butyl ester exhibits several important physical and chemical properties:
These properties make Bromo-PEG8-t-butyl ester suitable for various applications in pharmaceutical research and development .
Bromo-PEG8-t-butyl ester has several significant applications in scientific research:
These applications highlight Bromo-PEG8-t-butyl ester's importance in advancing therapeutic strategies within pharmaceutical sciences .
Bromo-PEG8-t-butyl ester (CAS# 1623792-00-6) is defined by the molecular formula C₂₃H₄₅BrO₁₀ and a molecular weight of 561.51 g/mol. Its systematic IUPAC name, tert-butyl 1-bromo-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oate, precisely describes its atomic connectivity: an eight-unit polyethylene glycol chain terminating in a bromide at one end and a tert-butyl-protected carboxylate at the other [2] [5]. The SMILES notation (CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCBr) and InChIKey (DXYYTZDPNRZUDL-UHFFFAOYSA-N) provide machine-readable representations essential for cheminformatics applications [2] [5].
Structural Features:
Table 1: Key Structural and Physicochemical Properties
Property | Specification | |
---|---|---|
Molecular Formula | C₂₃H₄₅BrO₁₀ | |
Exact Mass | 560.2196 Da | |
Elemental Composition | C 49.20%; H 8.08%; Br 14.23%; O 28.49% | |
Predicted Boiling Point | 557.0 ± 45.0 °C | |
Density | 1.180 ± 0.06 g/cm³ | |
Appearance | Colorless to light yellow liquid | |
Solubility | Soluble in DMSO, water (PEG-enhanced) | |
Storage Stability | -20°C; >3 years under anhydrous conditions | [2] [3] [5] |
The evolution of PEG-based linkers reflects incremental innovations driven by unmet needs in bioconjugation chemistry. Early PEG applications (1970s–1980s) focused on simple diols or monoalkyl ethers to improve drug solubility. A pivotal advancement emerged in the 1990s with heterobifunctional PEGs, incorporating disparate reactive ends to enable sequential conjugations. The 1995 study by Tuma et al. demonstrated PEG's capacity to stabilize protein conformations while minimizing aggregation—a foundational insight for therapeutic protein design [2].
By the early 2000s, PEG linkers with protective groups gained traction for multi-step syntheses. Marcantoni et al. (2001) exemplified this trend with orthogonally protected PEG derivatives, allowing chemoselective modifications essential for complex architectures like antibody-drug conjugates (ADCs) [2] [4]. The 2013 study by Sano et al. marked another leap, proving shorter PEG linkers (e.g., PEG8) optimized tumor targeting in monoclonal antibody–dye conjugates by balancing hydrophilicity and steric effects [2].
Recent innovations focus on precision drug delivery. Bromo-PEG8-t-butyl ester specifically addresses limitations in PROTACs (Proteolysis Targeting Chimeras), where its bromide enables E3 ligase recruitment, while the deprotected carboxylate facilitates warhead attachment. Harrison et al. (2016) further validated mixed-PEG monolayers on nanoparticles using analogous bromo-carboxylate PEGs, enhancing colloidal stability and ligand density control [2] [5].
Table 2: Milestones in PEG Linker Development
Year | Development | Significance | |
---|---|---|---|
1995 | PEG-stabilized TNF receptor extracellular domains | Demonstrated PEG role in protein conformation control | |
2001 | Orthogonal protecting group strategies for PEGs | Enabled multi-step bioconjugations | |
2013 | Short PEG linkers in antibody-dye conjugates | Optimized in vivo targeting efficiency | |
2016 | Mixed PEG monolayers for nanoparticle functionalization | Achieved controlled ligand presentation | |
2018 | PEG linkers in PROTAC design | Facilitated bifunctional degrader assembly | [2] [5] |
tert-Butyl esters serve as indispensable protective groups for carboxylic acids, leveraging the steric bulk of the tert-butyl moiety to shield the carbonyl from nucleophilic attack. Their stability spans pH 1–9 at room temperature, but they undergo rapid hydrolysis under strong acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane), generating isobutylene gas and the free acid without side products [4]. This orthogonality allows tert-butyl esters to coexist with methyl/ethyl esters, benzyl ethers, and tert-butoxycarbonyl (Boc) amines during synthetic sequences—a critical feature for multi-step reactions [4].
In Bromo-PEG8-t-butyl ester, the protective group enables three key functions:
Recent methodological advances include "magic blue" (tris-4-bromophenylamminium radical cation) with triethylsilane for catalytic deprotection at ambient temperature, minimizing acid-sensitive substrate degradation. Alternatively, powdered KOH in THF selectively cleaves tert-butyl esters without affecting benzyl or ethyl esters, offering a safer alternative to classical methods [4].
Table 3: Comparison of tert-Butyl Ester Deprotection Methods
Method | Conditions | Selectivity | Yield | |
---|---|---|---|---|
Aqueous H₃PO₄ | pH <1, RT, 1–12 h | Tolerates TBDMS, methyl esters, benzyl groups | >90% | |
TFA/DCM (1:1) | RT, 0.5–2 h | Cleaves Boc groups; stable to aryl halides | 95–99% | |
Magic Blue / Et₃SiH | Catalytic, RT, 6–24 h | Orthogonal to carbamates, ethers | 88–95% | |
Powdered KOH in THF | RT, 4–8 h | Selective over methyl/ethyl esters | >95% | [4] |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7